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Introduction: The Enduring Centrality of the
Piperidine Ring

In the vast lexicon of medicinal chemistry, few structures are as foundational and versatile as
the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in the
architecture of a remarkable number of natural alkaloids and synthetic pharmaceuticals,
making it a quintessential "privileged scaffold".[1][2] Its prevalence is not accidental; the
piperidine motif offers a unique combination of three-dimensional structure, metabolic stability,
and synthetic tractability that allows it to serve as a robust framework for engaging a wide array
of biological targets.[3] From the complex fused rings of the potent analgesic morphine to the
synthetically accessible core of the ADHD medication methylphenidate, the piperidine ring is a
recurring theme in therapeutic success.[4][5]

This guide provides an in-depth comparative analysis of piperidine-based scaffolds for
researchers, scientists, and drug development professionals. Moving beyond a simple catalog
of examples, we will dissect the causal relationships between scaffold architecture and
pharmacological outcomes. We will explore why specific structural modifications are chosen,
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how they influence key drug properties like metabolic stability and target selectivity, and provide
validated, step-by-step experimental protocols to empower your own discovery programs.

Pillar 1: Why Piperidine? The Physicochemical
Logic of a Privileged Scaffold

The utility of the piperidine scaffold is rooted in its fundamental physicochemical properties. As
a saturated heterocycle, it avoids the planarity of aromatic systems, allowing substituents to be
projected into three-dimensional space to optimize interactions with complex protein binding
pockets.[2] The sp3-hybridized carbon atoms contribute to favorable physicochemical
properties, such as increased aqueous solubility compared to flat, sp2-rich structures.[2]

Furthermore, the nitrogen atom is a key modulator of these properties. Its basicity (typical pKa
~11.2) allows for salt formation, which is crucial for solubility and formulation, while also
providing a key hydrogen bond acceptor/donor site for target interaction.[3] Critically, the
piperidine ring itself is relatively stable to metabolic degradation, providing a durable core upon
which chemists can build.[1][3] However, as we will explore, the substitution pattern around this
core is a critical determinant of its ultimate metabolic fate and pharmacological profile.

Pillar 2: A Comparative Analysis of Piperidine
Scaffolds

The true power of the piperidine scaffold lies in its architectural diversity. We can broadly
classify these structures into three major families: simple substituted piperidines, fused
systems, and spirocyclic piperidines. Each class offers distinct advantages and presents
unique challenges in drug design.

Simple Substituted Piperidines: The Workhorse Scaffold

This class represents the most straightforward application of the piperidine ring, where
substituents at various positions dictate the molecule's function. The 4-position is a particularly
common point of substitution, as seen in the potent synthetic opioid Fentanyl and its
analogues.

Case Study: Fentanyl vs. Carfentanil
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Fentanyl is a powerful p-opioid receptor agonist containing a 4-anilidopiperidine core. Its
structure-activity relationship (SAR) is well-defined. The addition of a methyl-carboxylate group
at the 4-position of the piperidine ring, creating Carfentanil, dramatically increases potency.
Carfentanil is approximately 30-100 times more potent than fentanyl itself.[6] This modification
enhances the interaction with the opioid receptor, demonstrating how a small change to the
piperidine substitution can lead to a profound pharmacological effect. Conversely, modifications
to the piperidine ring itself, such as ring contraction to a pyrrolidine or expansion to an azepine,
significantly decrease analgesic activity, highlighting the optimal geometry of the six-membered
ring for this class of targets.[7]

o Causality: The addition of the ester group in Carfentanil likely provides an additional
interaction point within the p-opioid receptor binding site that is not available to Fentanyl,
leading to higher binding affinity and potency. The reduced activity of ring-contracted or -
expanded analogues suggests that the specific chair conformation and bond angles of the
piperidine ring are crucial for correctly orienting the key pharmacophoric elements—the N-
phenethyl group and the 4-anilido group—for optimal receptor engagement.[6][7]

Fused Piperidines: Conformationally Locked for
Selectivity

In fused systems, the piperidine ring shares one or more bonds with another ring, creating a
rigid, polycyclic structure. This conformational restriction can be a powerful tool to enhance
binding affinity and, crucially, selectivity for a specific biological target by reducing the entropic
penalty of binding.

Case Study: Risperidone vs. Paliperidone

Risperidone is a widely used atypical antipsychotic that features a complex fused ring system
incorporating a piperidine moiety. It is a potent antagonist of both serotonin 5-HT2a and
dopamine D2 receptors.[8] Its major active metabolite is Paliperidone (9-hydroxyrisperidone),
which is itself marketed as a drug. The only structural difference is the addition of a single
hydroxyl group.[8]

This seemingly minor modification has significant consequences. While both drugs have a
similar therapeutic range for their active moiety (20-60 ng/ml is often cited for risperidone and
its metabolite, with a similar range of 20-52 ng/ml being effective for paliperidone), their
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receptor binding profiles differ.[9] Risperidone generally shows a higher affinity for 5-HT
receptors, while paliperidone exhibits a comparatively higher affinity for D2 receptors.[8] This
difference in the 5-HT2a/D2 binding ratio can lead to subtle but clinically relevant differences in
their side-effect profiles. Furthermore, the hydroxyl group in paliperidone increases its
hydrophilicity compared to risperidone, altering its pharmacokinetic properties.[10]

o Causality: The rigid, fused scaffold locks the pharmacophoric elements into a specific
orientation, pre-disposing them for high-affinity binding. The addition of the hydroxyl group in
Paliperidone, while not altering the core scaffold, introduces a new point for potential
hydrogen bonding interactions and changes the overall polarity of the molecule. This
influences how the drug interacts with both its primary targets and metabolic enzymes,
leading to a distinct pharmacological profile from its parent compound.[8][10]

Spirocyclic Piperidines: Mastering Three-Dimensional
Space for Improved Properties

Spirocyclic scaffolds, where a single carbon atom is a part of two rings, represent a more
advanced strategy in drug design. This arrangement creates a rigid, three-dimensional
structure that projects substituents into distinct vectors in space.[2] This enhanced 3D
character can lead to improved potency and selectivity.[2]

A key advantage of spirocyclic systems is their potential to improve metabolic stability.
Metabolism often occurs at positions on or adjacent to the piperidine nitrogen. By creating a
spirocenter next to the nitrogen, these vulnerable positions are sterically shielded, blocking the
access of metabolic enzymes and prolonging the drug's half-life.[1] This strategy is often
recommended to improve the pharmacokinetic (ADME) properties of a lead compound.[1] The
rigidity imparted by the spiro atom also reduces the number of rotatable bonds, which can
enhance the pharmacokinetic profile and improve interaction with the target enzyme or
receptor.[3]

o Causality: The spirocyclic architecture introduces a quaternary carbon center, which is
sterically demanding and not susceptible to common metabolic pathways like oxidation. This
"metabolic blocking" is a deliberate design choice to enhance drug-like properties.
Furthermore, the rigid 3D conformation can better match complex binding sites than more
flexible or planar molecules, potentially leading to higher affinity and selectivity by minimizing
off-target interactions.[2][3]
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Data Presentation: Comparative Overview of
Representative Drugs
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Pillar 3: Trustworthy and Validated Experimental
Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the
synthesis of a common piperidine intermediate and for a key biological assay relevant to one of
our case-study molecules, Methylphenidate.

Experimental Protocol 1: Synthesis of a 4-Arylpiperidine
Scaffold via Suzuki-Miyaura Cross-Coupling

The creation of a carbon-carbon bond at the 4-position of the piperidine ring is a common and
critical step in the synthesis of many CNS-active agents. The Suzuki-Miyaura cross-coupling is
a robust and versatile method for this transformation.[13] This protocol describes a two-step
sequence starting from N-Boc-piperidone.[13]

Objective: To synthesize an N-Boc-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which can be
subsequently reduced to the saturated 4-arylpiperidine.

Step 1: Synthesis of Boronate Ester from N-Boc-4-piperidone

e Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon),
dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

o Boronation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a suitable
boronic ester, such as pinacolborane, and a base like triethylamine.

o Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room
temperature overnight.

o Workup: Quench the reaction with saturated agueous NHa4Cl. Extract the aqueous layer with
ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
Naz=SO0s, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the N-Boc-4-(pinacolboryl)-1,2,3,6-tetrahydropyridine.

Step 2: Suzuki-Miyaura Cross-Coupling
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e Setup: To an oven-dried flask, add the boronate ester from Step 1 (1.0 eq), the desired aryl
bromide (1.1 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a base, typically
agueous Naz2COs (2.0 M solution, 2.0 eq).

o Reaction: Add a suitable solvent, such as a mixture of toluene and ethanol. Degas the
mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to reflux (e.g.,
80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

o Workup: Cool the reaction to room temperature and dilute with water. Extract with ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous Naz2SOa,
and concentrated.

 Purification: The crude product is purified by flash column chromatography to yield the
desired N-Boc-4-aryl-1,2,3,6-tetrahydropyridine. Subsequent reduction (e.g., via
hydrogenation with Hz over Pd/C) will yield the final saturated piperidine scaffold.

o Causality and Self-Validation: The use of the Boc protecting group is critical to prevent side
reactions at the piperidine nitrogen. The reaction progress should be monitored to ensure
complete consumption of the limiting reagent (boronate ester), which validates the reaction
endpoint. Successful purification and characterization by *H NMR, 3C NMR, and mass
spectrometry will confirm the structure and purity of the product, validating the protocol's
execution.

Experimental Protocol 2: Dopamine Transporter (DAT)
Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test
compound (like methylphenidate) for the human dopamine transporter (DAT). The assay
measures the displacement of a known radiolabeled ligand by the test compound in cells
expressing DAT.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human DAT.
Materials:

o Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT.
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Radioligand: [3H]-WIN 35,428 (or another suitable DAT-selective radioligand) at a
concentration near its Ks value.

Assay Buffer: e.g., 50 mM Tris-HCI, 120 mM NacCl, pH 7.4.

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR-
12909 (10 pM), to define 100% displacement.

Test Compound: e.g., Methylphenidate, serially diluted.

Apparatus: 96-well plates, filtration apparatus, glass fiber filters (e.g., GF/B, pre-soaked in
polyethylenimine), scintillation counter, and scintillation fluid.

Procedure:

o Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer),
non-specific binding (radioligand + GBR-12909), and competitor curves (radioligand + serial
dilutions of test compound).

Reagent Addition:

[e]

Add 50 pL of assay buffer to all wells.

o Add 50 L of the test compound at various concentrations (typically 10711 M to 10=5 M) to
the competitor wells.

o Add 50 pL of the non-specific binding control (GBR-12909) to the non-specific binding
wells.

o Add 50 pL of cell membrane preparation (containing a consistent amount of protein, e.g.,
10-20 pg) to all wells.

Initiate Binding: Add 50 pL of the [3H]-WIN 35,428 solution to all wells to initiate the binding
reaction. The final assay volume is 250 pL.

Incubation: Incubate the plate at room temperature (or specified temperature, e.g., 4°C) for a
set time (e.g., 60-120 minutes) to reach equilibrium.
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» Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters
using a cell harvester. This separates the bound radioligand (on the filter) from the unbound
(which passes through).

e Washing: Quickly wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to
remove any remaining unbound radioligand.

o Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to
equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation
counter.

Data Analysis:

o Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding
(DPM).

o Generate Curve: Plot the percentage of specific binding against the log concentration of the
test compound.

o Determine ICso: Use non-linear regression analysis (e.g., sigmoidal dose-response) to
calculate the ICso value, which is the concentration of the test compound that displaces 50%
of the radioligand.

o Calculate Ki: Convert the ICso to the inhibitory constant (Ki) using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L]/K5), where [L] is the concentration of the radioligand and Ko is its
dissociation constant.

o Causality and Self-Validation: This assay's validity rests on the specific interaction between
the radioligand and the transporter. The non-specific binding wells are a critical internal
control; if specific binding is not significantly higher than non-specific, the assay is invalid.
The final Ki value provides a quantitative measure of the compound's affinity for the target,
allowing for direct comparison between different piperidine-based scaffolds.

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of privileged structures in medicinal
chemistry. Its inherent three-dimensionality, metabolic resilience, and synthetic versatility
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ensure its continued prominence in drug discovery. As this guide has demonstrated, the
specific architecture chosen—be it a simple substituted, fused, or spirocyclic system—is a
critical decision driven by the desired pharmacological outcome. Simple scaffolds offer
accessibility, fused systems provide conformational rigidity for selectivity, and spirocyclic
designs present a sophisticated strategy for enhancing metabolic stability and exploring 3D
chemical space.

The future of piperidine-based drug design will likely involve the development of even more
novel and complex scaffolds, including new spirocyclic and bridged systems, to tackle
increasingly challenging biological targets. As synthetic methodologies become more powerful,
our ability to fine-tune the properties of this remarkable heterocycle will only expand, cementing
the piperidine ring's legacy as a true cornerstone of modern medicine.

References

e O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and
biological activities. Natural Product Reports, 17(5), 435-446. Available at: [Link]

e Lounasmaa, M., & Hanhinen, P. (1998). The piperidine alkaloids. In The Alkaloids: Chemistry
and Biology (Vol. 50, pp. 1-114). Academic Press. Available at: [Link]

e Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity,
substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved
pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

o Markowitz, J. S., Straughn, A. B., & Patrick, K. S. (2003). Methylphenidate pharmacokinetics
in children with attention-deficit/hyperactivity disorder. Clinical Pharmacokinetics, 42(4), 353-
373. Available at: [Link]

e Caron, S., Dugger, R. W., Ruggeri, S. G., Ragan, J. A., & Ripin, D. H. (2006). Large-scale
preparations of pyridines and piperidines. Chemical Reviews, 106(7), 2943-2989. Available
at: [Link]

e Kim, D., & Wang, J. (2010). The dopamine transporter: a continuing saga of structure and
function. Trends in Pharmacological Sciences, 31(8), 360-367. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2000/np/b000078f
https://www.sciencedirect.com/book/9780124695508/the-alkaloids-chemistry-and-biology
https://pubs.acs.org/doi/10.1021/jm501100b
https://link.springer.com/article/10.2165/00003088-200342040-00003
https://pubs.acs.org/doi/10.1021/cr040679f
https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(10)00093-X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-
coupling reaction: development, mechanistic study, and applications in natural product
synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

Varadi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabo, M. R., Le Rouzic, V., Grinnell,
S. G,, Subrath, J. J., & Majumdar, S. (2016). Mitragynine/Corynantheidine Pseudoindoxyls
As Opioid Analgesics with Mu Agonism and Delta Antagonism. Journal of Medicinal
Chemistry, 59(18), 8381-8397. Available at: [Link]

Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Schotte, A., & De Chaffoy de
Courcelles, D. (1992). In vitro and in vivo receptor binding and effects on monoamine
turnover in rat brain regions of the novel antipsychotics risperidone and 9-
hydroxyrisperidone. Molecular Pharmacology, 41(3), 494-508. Available at: [Link]

Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics.
Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-
piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-
phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. Available at: [Link]

Madhup, D., Chanez-Paredes, S., Sali, A., & Niv, M. Y. (2018). Spiro-piperidines in drug
discovery. Expert Opinion on Drug Discovery, 13(1), 57-70. Available at: [Link]

Wermuth, C. G. (2006). The practice of medicinal chemistry: a platform for developing new
drugs. Annales Pharmaceutiques Francaises, 64(1), 6-12. Available at: [Link]

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Schulz, D., & Schmalz, H. G. (2006). The chemistry of spirocyclic piperidines. Angewandte
Chemie International Edition, 45(19), 3030-3034. Available at: [Link]

Ricciarelli, R., d'’Abramo, M., Massone, S., Fedele, E., & Pronzato, M. A. (2008). The role of
the piperidine-based drug, donepezil, in the treatment of Alzheimer's disease. Current
Pharmaceutical Design, 14(28), 2919-2925. Available at: [Link]

Casy, A. F,, & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum
Press. Available at: [Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://onlinelibrary.wiley.com/doi/10.1002/1521-3773(20011217)40:24%3C4544::AID-ANIE4544%3E3.0.CO;2-N
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312718/
https://molpharm.aspetjournals.org/content/41/3/494
https://pubs.acs.org/doi/abs/10.1021/jm00256a003
https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1396937
https://www.sciencedirect.com/science/article/pii/S000345090671158X
https://pubs.acs.org/doi/abs/10.1021/cr00039a007
https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200504104
https://www.eurekaselect.com/article/24180
https://link.springer.com/book/10.1007/978-1-4757-9896-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Sharma, P. C., & Kumar, A. (2018). A review on the synthesis and biological importance of
piperidine derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1387. Available at:
[Link]

Motlis, A. S., & Madras, B. K. (2013). [3H]WIN 35,428 binding to the dopamine transporter: a
kinetic and equilibrium analysis. Synapse, 67(11), 776-785. Available at: [Link]

Saste, G., & Mahajan, S. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A
Review on Synthesis and Biological Activity. Bio-Science & Bio-Technology, 12(11), 362-370.
Available at: [Link]

Le Foll, B., Gallo, A., Le Strat, Y., Lu, L., & Gorwood, P. (2009). Genetics of dopamine
receptors and drug addiction: a comprehensive review. Behavioural Pharmacology, 20(1), 1-
17. Available at: [Link]

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the
concentration of inhibitor which causes 50 per cent inhibition (150) of an enzymatic reaction.
Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

Soman, S. S., & Madras, B. K. (2013). In vitro assays for the functional characterization of
the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unitl1.27.
Available at: [Link]

Arakawa, R., Stenkrona, P., Takano, A., & Halldin, C. (2012). A human PET study of
risperidone and paliperidone in brain: a comparison of receptor occupancy.
Psychopharmacology, 221(4), 625-633. Available at: [Link]

Baumann, M. H., & Rothman, R. B. (2009). The reinforcing effects of psychostimulants:
relationship to dopamine and serotonin transporters. Drug and Alcohol Dependence, 100(1-
2), 1-2. Available at: [Link]

Bolvig, S., & Hansen, H. D. (2022). Responsivity of the Striatal Dopamine System to
Methylphenidate—A Within-Subject I-123-B-CIT-SPECT Study in Male Children and
Adolescents With Attention-Deficit/Hyperactivity Disorder. Frontiers in Psychiatry, 13,
843513. Available at: [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.eurekaselect.com/article/90457
https://onlinelibrary.wiley.com/doi/abs/10.1002/syn.21689
https://www.bepls.com/vol12_11/39_BEPLS_12_11.pdf
https://journals.lww.com/behaviouralpharm/Abstract/2009/02000/Genetics_of_dopamine_receptors_and_drug.1.aspx
https://www.sciencedirect.com/science/article/abs/pii/0006295273901962
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4119934/
https://link.springer.com/article/10.1007/s00213-011-2603-z
https://www.drugandalcoholdependence.com/article/S0376-8716(08)00346-4/fulltext
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9008986/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ Gbahou, F., & Roche, D. (2010). Comparative Pharmacology of Risperidone and
Paliperidone. International Journal of Molecular Sciences, 11(4), 1469-1477. Available at:
[Link]

o Ereshefsky, L., & Lacombe, S. (2006). Pharmacological and pharmacokinetic profile of
paliperidone ER. The Journal of Clinical Psychiatry, 67 Suppl 5, 20-25. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

¢ 3. Methylation of the dopamine transporter gene in blood is associated with striatal dopamine
transporter availability in ADHD: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

e 4. researchgate.net [researchgate.net]

¢ 5. researchgate.net [researchgate.net]

¢ 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
¢ 7. giffordbioscience.com [giffordbioscience.com]

¢ 8. Responsivity of the Striatal Dopamine System to Methylphenidate—A Within-Subiject I-
123-B-CIT-SPECT Study in Male Children and Adolescents With Attention-
Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

¢ 9. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic
functional circuits - PMC [pmc.ncbi.nim.nih.gov]

e 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents
[patents.google.com]

e 11. Expedient synthesis of a-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-
coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2871120/
https://www.psychiatrist.com/jcp/schizophrenia/pharmacological-pharmacokinetic-profile-paliperidone/
https://www.benchchem.com/product/b1604415?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://pubs.acs.org/doi/abs/10.1021/ol403367b
https://pmc.ncbi.nlm.nih.gov/articles/PMC6113083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6113083/
https://www.researchgate.net/publication/304922812_2-4-Arylpiperazin-1-ylmethylphenol_ligated_PdII_complex_An_efficient_versatile_catalyst_for_Suzuki-Miyaura_cross-coupling_reaction
https://www.researchgate.net/publication/360377860_Effects_of_Methylphenidate_on_the_Dopamine_Transporter_and_Beyond
https://epub.uni-regensburg.de/50822/1/Dissertation%20L%20Forster.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9046584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9046584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9046584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360745/
https://patents.google.com/patent/CN102775343A/en
https://patents.google.com/patent/CN102775343A/en
https://pubmed.ncbi.nlm.nih.gov/24392999/
https://pubmed.ncbi.nlm.nih.gov/24392999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the
Pharmaceutical Industry [mdpi.com]

e 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

o To cite this document: BenchChem. [The Piperidine Scaffold: A Comparative Guide to a
Privileged Structure in Drug Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604415/docs#the-piperidine-scaffold-a-comparative-
guide-to-a-privileged-structure-in-drug-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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